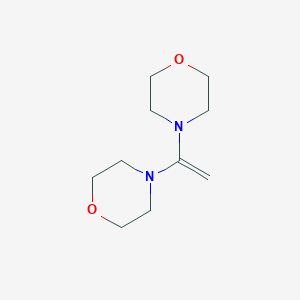

1,1-Bis(morpholino)ethylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-morpholin-4-ylethenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(11-2-6-13-7-3-11)12-4-8-14-9-5-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEZCVVWTRIDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(N1CCOCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337624 | |

| Record name | 1,1-Bis(morpholino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14212-87-4 | |

| Record name | 1,1-Bis(morpholino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(morpholino)ethylene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,1-bis(morpholino)ethylene, a versatile ketene aminal. Detailed experimental protocols for its preparation are presented, alongside a summary of its known physical, chemical, and spectral properties. The reactivity of this electron-rich alkene is discussed in the context of its utility as a synthetic intermediate. Furthermore, this guide explores its emerging applications in polymer chemistry and drug delivery systems, offering insights for researchers in materials science and pharmaceutical development.

Introduction

This compound, also known as 1,1-dimorpholinoethylene, is a valuable organic compound featuring a carbon-carbon double bond substituted with two morpholine rings. This unique structure classifies it as a ketene N,N-acetal or an enediamine, bestowing upon it a distinct reactivity profile characterized by a highly electron-rich double bond. This inherent nucleophilicity makes it a valuable precursor in various organic transformations, particularly in the synthesis of more complex heterocyclic systems. This guide aims to provide a detailed technical resource for researchers and professionals interested in the synthesis and utilization of this versatile building block.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound involves the reaction of an acetal with morpholine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from N,N-Dimethylacetamide Dimethyl Acetal and Morpholine

This procedure outlines the synthesis of this compound from commercially available starting materials.

Materials:

-

N,N-dimethylacetamide dimethyl acetal

-

Morpholine

-

Vacuum distillation apparatus

-

Oil bath

-

Celite

Procedure:

-

In a vacuum distillation apparatus, combine N,N-dimethylacetamide dimethyl acetal (1 equivalent) and morpholine (3 equivalents).

-

Heat the reaction mixture in a pre-heated oil bath to 110 °C for 1 hour. During this time, methanol will distill off.

-

Increase the temperature to 150 °C and continue stirring the mixture overnight.

-

Remove the excess morpholine and any other volatile components under reduced pressure (50 mbar) at 150 °C for 30 minutes.

-

Cool the residue to room temperature, which should induce crystallization of the product.

-

The resulting orange solid can be used directly or further purified. An 80% yield is typically achieved.

Workflow for the Synthesis of this compound:

Caption: Reaction workflow for the synthesis of this compound.

Physical and Chemical Properties

This compound is typically a white to pale yellow or orange crystalline solid.[1] It should be stored in a cool, dark place under an inert atmosphere and protected from moisture.[1] It is known to be incompatible with oxidizing agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | White to orange to green powder to lump | |

| Purity | >97.0% (GC) | |

| Storage | Room temperature, under inert gas, moisture sensitive | |

| CAS Number | 14212-87-4 | [3] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 3.68 | t | 4.6 | O-CH₂ | [3] |

| 3.30 | s | - | =CH₂ | [3] |

| 2.86 | t | 4.6 | N-CH₂ | [3] |

¹³C NMR Spectroscopy

While a specific literature source for the ¹³C NMR spectrum of this compound was not identified in the immediate search, typical chemical shifts for similar structures can be predicted. The olefinic carbons are expected to appear in the downfield region, while the carbons of the morpholine rings will be in the aliphatic region.

Table 3: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C=(N)₂ |

| ~70-80 | =CH₂ |

| ~65-70 | O-CH₂ |

| ~45-55 | N-CH₂ |

Note: These are predicted values and should be confirmed by experimental data.

Other Spectral Data

Mass spectrometry (GC-MS) and Infrared (IR) spectroscopy data are also available for this compound through databases such as PubChem, though not detailed here.[2]

Reactivity and Synthetic Applications

The electron-rich nature of the double bond in this compound makes it highly nucleophilic and susceptible to reactions with a variety of electrophiles. This reactivity is the basis for its utility in organic synthesis.

General Reactivity

As a ketene aminal, this compound is expected to undergo reactions typical of this class of compounds. These include:

-

Hydrolysis: Reaction with water, particularly under acidic conditions, will likely lead to the formation of N-acetylmorpholine.

-

Reactions with Electrophiles: It readily reacts with various electrophiles at the β-carbon of the double bond.

-

Cycloaddition Reactions: It can participate in cycloaddition reactions with suitable dienophiles or dipolarophiles.

Precursor to Diaminoacetylenes

A significant application of this compound is its use as a precursor for the synthesis of dimorpholinoacetylene. This transformation involves a bromination step to form a dibromoketene aminal, followed by a Fritsch-Buttenberg-Wiechell rearrangement upon lithiation.[3]

Logical Relationship of Synthetic Transformation:

Caption: Conversion of this compound to dimorpholinoacetylene.

Potential Applications in Materials Science and Drug Delivery

While detailed studies are emerging, this compound shows promise in specialized applications.

Polymer Chemistry

Due to the presence of two reactive nitrogen atoms and a polymerizable double bond, this compound is suggested to have applications as a crosslinking agent in the synthesis of various polymers.[4][5] Crosslinking can enhance the mechanical properties and thermal stability of polymeric materials.

Drug Delivery Systems

The morpholine moiety is a common structural feature in many pharmaceuticals. It is proposed that this compound could be used in the formulation of drug delivery systems.[4] Its ability to be incorporated into polymer backbones could allow for the creation of biocompatible and biodegradable materials for the controlled release of active pharmaceutical ingredients. The morpholine groups may also impart favorable solubility and pharmacokinetic properties to such systems.

Conclusion

This compound is a readily accessible and highly reactive ketene aminal with significant potential in organic synthesis and materials science. The straightforward synthesis and the nucleophilic character of its double bond make it a valuable intermediate for the construction of more complex molecules, such as diaminoacetylenes. Its potential applications as a crosslinking agent in polymers and as a component in drug delivery systems are areas that warrant further investigation. This technical guide provides a solid foundation of its synthesis and known properties to aid researchers in exploring the full potential of this versatile compound.

References

physical and chemical properties of 1,1-Bis(morpholino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a valuable reagent in organic synthesis. As a ketene N,N-acetal, its unique electronic structure, characterized by a nucleophilic double bond, makes it a versatile building block for the construction of a variety of molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications in research and drug development.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid.[1] It is known to be sensitive to moisture and incompatible with strong oxidizing agents.[1] Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain its stability.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | White to pale yellow crystal | [1] |

| CAS Number | 14212-87-4 | [2] |

Spectral Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data in CDCl₃ shows characteristic shifts for the morpholine and ethylene protons. |

| ¹³C NMR | Spectral data in CDCl₃ reveals the chemical shifts for the carbon atoms of the morpholine rings and the ethylene group. |

| FTIR | The infrared spectrum shows characteristic absorption bands for C-H, C-N, C-O, and C=C bonds. |

| Mass Spectrometry | The mass spectrum confirms the molecular weight of the compound. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

While several methods for the synthesis of ketene N,N-acetals exist, a common approach involves the reaction of a secondary amine with a suitable two-carbon electrophile. A plausible synthesis of this compound involves the reaction of morpholine with 1,1-dichloroethylene.

Materials:

-

Morpholine

-

1,1-Dichloroethylene

-

Anhydrous non-polar solvent (e.g., toluene or benzene)

-

Strong base (e.g., sodium amide or potassium tert-butoxide)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of morpholine (2.2 equivalents) in an anhydrous non-polar solvent.

-

Cool the flask in an ice bath and slowly add a strong base (2.0 equivalents).

-

To this stirred suspension, add 1,1-dichloroethylene (1.0 equivalent) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to afford this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Parameters: Standard acquisition parameters for ¹H NMR.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Parameters: Standard proton-decoupled acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the resulting fine powder to a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Measurement:

-

Instrument: FTIR Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Background: A spectrum of a pure KBr pellet should be recorded as the background.

Chemical Reactivity

As a ketene N,N-acetal, this compound exhibits characteristic reactivity, primarily acting as a strong nucleophile at the β-carbon of the ethylene moiety. This reactivity is due to the electron-donating nature of the two nitrogen atoms, which increases the electron density of the C=C double bond.

Reaction with Electrophiles

This compound readily reacts with a variety of electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the β-position. The initial product is an iminium salt, which can then be hydrolyzed to a ketone.

Caption: General reaction of this compound with an alkyl halide.

Hydrolysis

Under acidic conditions, this compound can be hydrolyzed to produce N-acetylmorpholine. The mechanism involves the protonation of the β-carbon, followed by the attack of water and subsequent elimination of a morpholine molecule.

Caption: Proposed mechanism for the hydrolysis of this compound.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in organic synthesis and potentially in the development of novel therapeutic agents.

Synthetic Applications

As a ketene N,N-acetal, this compound serves as a synthetic equivalent of a ketene or an enolate, offering advantages in terms of stability and handling. It can be employed in various carbon-carbon bond-forming reactions, including:

-

Alkylation and Acylation: As demonstrated, it can be readily alkylated and acylated at the β-position.

-

Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions to form various carbocyclic and heterocyclic systems.

-

Multicomponent Reactions: Its reactivity makes it a suitable component in one-pot multicomponent reactions for the efficient synthesis of complex molecules.

Potential in Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. While direct biological applications of this compound are not extensively documented, its utility as a synthetic intermediate allows for the introduction of the morpholine group into more complex molecules with potential therapeutic activity.

The ability to functionalize the ethylene backbone of this compound provides a route to a diverse range of morpholine-containing compounds. These derivatives can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it a valuable tool for researchers and scientists. While its direct role in drug development is yet to be fully explored, its utility as a synthetic intermediate for the construction of novel morpholine-containing compounds warrants further investigation in the pursuit of new therapeutic agents. This guide provides a foundational understanding of this compound, aiming to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to 1,1-Bis(morpholino)ethylene

CAS Number: 14212-87-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Bis(morpholino)ethylene, a versatile building block in organic synthesis. Due to its electron-rich olefinic nature, this compound serves as a valuable precursor for a variety of chemical transformations. This document collates available data on its chemical and physical properties, outlines representative experimental protocols, and explores its potential, though currently undocumented, relevance in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 1,1-dimorpholinoethylene, is a morpholine derivative that typically appears as a white to pale yellow crystal.[1] It is advisable to store this compound in a cool, dark place under an inert gas atmosphere and protected from moisture.[1] It is incompatible with oxidizing agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14212-87-4 | [2] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [2] |

| Molecular Weight | 198.26 g/mol | [2][3] |

| Appearance | White to pale yellow crystal/powder/lump | [1] |

| IUPAC Name | 4-(1-morpholin-4-ylethenyl)morpholine | [2] |

| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine | |

| Purity | >97.0% (GC) | |

| Storage | Store in a cool, dark place under inert gas | [1] |

| Solubility | Soluble in polar organic solvents. | [4] |

| InChI Key | MNEZCVVWTRIDOE-UHFFFAOYSA-N | [2] |

| SMILES | C=C(N1CCOCC1)N1CCOCC1 | [4] |

Spectroscopic Data

Comprehensive spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

Table 2: Spectroscopic Data for this compound

| Technique | Data Reference |

| ¹H NMR | Spectral data available from various sources.[2] The spectrum of N-substituted morpholines typically shows characteristic shifts for the methylene protons adjacent to the nitrogen and oxygen atoms.[5][6] |

| ¹³C NMR | Spectral data available.[2] The carbon signals for the morpholine rings and the ethylenic carbons would be expected in distinct regions of the spectrum.[5][6] |

| Mass Spectrometry (GC-MS) | Mass spectral data is available, which can be used to confirm the molecular weight and fragmentation pattern.[2] |

| Infrared (IR) Spectroscopy | IR spectral data is available, likely showing characteristic peaks for C-H, C-N, C-O, and C=C bonds.[2] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Reaction:

2 Morpholine + Dichloroacetylene → this compound + 2 HCl

Materials:

-

Morpholine (freshly distilled)

-

Dichloroacetylene (handle with extreme caution, highly toxic and explosive) or a suitable precursor. A safer alternative would be the reaction with 1,1-dichloroethylene under basic conditions.[7]

-

Anhydrous, non-polar aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Strong, non-nucleophilic base (e.g., n-Butyllithium, Sodium hydride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add freshly distilled morpholine (2.2 equivalents) dissolved in the anhydrous solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (2.0 equivalents) to the cooled solution to deprotonate the morpholine, forming the morpholide anion.

-

In a separate flask, prepare a solution of the two-carbon electrophile (e.g., 1,1-dichloroethylene, 1.0 equivalent) in the anhydrous solvent.

-

Slowly add the electrophile solution to the cooled solution of the morpholide anion via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to obtain this compound.

Safety Note: This reaction should only be performed by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment. Dichloroacetylene is a particularly hazardous reagent.

Reactivity and Potential Applications

As an electron-rich enamine, this compound is expected to be highly reactive towards electrophiles and participate in various cycloaddition reactions.

General Reactivity

The two nitrogen atoms of the morpholine rings donate electron density into the double bond, making the β-carbon nucleophilic. This allows the compound to react with a wide range of electrophiles.

Caption: General electrophilic substitution of this compound.

Cycloaddition Reactions

Electron-rich enamines are known to undergo cycloaddition reactions with various dienophiles and dipolarophiles. For instance, a [4+2] cycloaddition (Diels-Alder type reaction) with an electron-deficient diene or a [2+2] cycloaddition with a ketene are plausible transformations.

Caption: Representative [2+2] cycloaddition reaction.

Relevance in Drug Development

While no specific biological activity or involvement in signaling pathways has been reported for this compound in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

The presence of two morpholine moieties in this compound makes it an interesting starting material for the synthesis of novel compounds with potential therapeutic applications. Further research and biological screening are required to determine if this compound or its derivatives possess any significant pharmacological activity.

Conclusion

This compound is a commercially available, electron-rich olefin with significant potential as a building block in organic synthesis. Its high reactivity towards electrophiles and in cycloaddition reactions makes it a versatile tool for the construction of complex molecules. Although its biological properties have not yet been explored, the prevalence of the morpholine moiety in pharmaceuticals suggests that derivatives of this compound could be of interest for future drug discovery programs. Further research is needed to fully characterize this compound and to explore its applications in both materials science and medicinal chemistry.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | C10H18N2O2 | CID 543713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 14212-87-4 [chemicalbook.com]

- 4. pharmastate.academy [pharmastate.academy]

- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,1-Bis(morpholino)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Bis(morpholino)ethylene (CAS No. 14212-87-4), a molecule of interest in synthetic chemistry and potentially in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data provide insights into the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t, J ≈ 4.8 Hz | 8H | O-CH ₂ (Morpholine) |

| ~2.75 | t, J ≈ 4.8 Hz | 8H | N-CH ₂ (Morpholine) |

| ~3.90 | s | 2H | =CH ₂ (Ethylene) |

Note: Predicted values based on typical shifts for morpholine and enamine protons. The instrument used for reference data is a Varian CFT-20.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C =CH₂ (Ethylene) |

| ~80.0 | =C H₂ (Ethylene) |

| ~67.0 | O-C H₂ (Morpholine) |

| ~50.0 | N-C H₂ (Morpholine) |

Note: Predicted values based on typical shifts for morpholine and enamine carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretching (aliphatic) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1115 | Strong | C-O-C stretching (ether) |

| ~1250-1000 | Strong | C-N stretching (amine) |

Note: The spectrum was obtained from a film cast from chloroform (CHCl₃).[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | High | [M - C₄H₈NO]⁺ |

| 86 | High | [C₄H₈NO]⁺ (Morpholine fragment) |

| 57 | High | [C₃H₅N]⁺ |

| 56 | High | [C₃H₄N]⁺ |

| 55 | Top Peak | [C₃H₃N]⁺ |

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6 mL.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

FT-IR (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent such as chloroform.

-

Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Employ a temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

MS Detection:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Technical Guide: Stability and Storage of 1,1-Bis(morpholino)ethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Bis(morpholino)ethylene (CAS RN: 14212-87-4). Due to the limited availability of specific quantitative stability data in publicly accessible literature, this guide synthesizes information from material safety data sheets (MSDS) and supplier technical data sheets to provide best-practice recommendations. Additionally, it outlines general experimental protocols for assessing chemical stability, which can be adapted for this compound in a research setting.

Chemical and Physical Properties

This compound, also known as 1,1-dimorpholinoethylene, is a morpholine derivative. Its key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 14212-87-4 |

| Molecular Formula | C10H18N2O2 |

| Molecular Weight | 198.27 g/mol |

| Appearance | White to pale yellow, or orange to green powder to lump[1][2] |

| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine[2] |

Stability Profile and Incompatibilities

| Factor | Stability Information |

| Moisture | The compound is moisture-sensitive.[1] Storage in a dry environment and protection from moisture is crucial.[3] |

| Air | Recommended to be stored under an inert gas, such as argon.[1][4] |

| Light | Should be stored in a dark place.[1] |

| Temperature | Recommended storage is in a cool place.[1][3] |

| Incompatibilities | Incompatible with oxidizing agents and should not be stored or handled in their vicinity.[1] |

Recommended Storage and Handling Conditions

To ensure the integrity and longevity of this compound, the following storage and handling procedures are recommended.

Storage

-

Atmosphere: Store under a dry, inert gas atmosphere (e.g., argon or nitrogen).[1][3][4]

-

Light: Protect from light by storing in a dark place.[1]

-

Container: Keep the container tightly closed and sealed until ready for use.[3][5]

-

Location: Store in a dry, segregated, and approved area away from incompatible materials.[5]

The following diagram illustrates the key aspects of the recommended storage protocol.

Handling

-

Ventilation: Use only outdoors or in a well-ventilated area.[5] A local exhaust ventilation system is recommended.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hygiene: Wash hands and face thoroughly after handling.[3] Eating, drinking, and smoking should be prohibited in areas where the material is handled, stored, and processed.[5]

-

Spills: In case of a spill, pick up and arrange for disposal without creating dust.[3]

The logical workflow for safe handling is depicted in the diagram below.

General Experimental Protocol for Stability Assessment

For researchers needing to generate stability data for this compound, a general protocol based on established principles is provided below. This protocol can be adapted based on the specific experimental requirements.

Objective

To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.

Materials and Methods

-

Sample: this compound of known purity.

-

Storage Chambers: Calibrated stability chambers capable of maintaining specific temperature and humidity levels.

-

Photostability Chamber: A chamber equipped with a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) for purity assessment and degradation product analysis.

-

Containers: Inert containers that do not interact with the substance.

Experimental Workflow

-

Initial Analysis (Time Zero):

-

Characterize the initial sample for appearance, purity (by HPLC or GC), and any other relevant physical and chemical properties.

-

-

Sample Preparation and Storage:

-

Aliquot the sample into multiple inert containers for each storage condition to be tested.

-

Place the samples in the respective stability chambers:

-

Accelerated Stability: e.g., 40°C / 75% RH

-

Long-Term Stability: e.g., 25°C / 60% RH

-

Photostability: Expose the sample to the specified light conditions. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

-

Time-Point Testing:

-

At predetermined time intervals (e.g., 1, 3, 6, 12 months for long-term stability; 1, 3, 6 months for accelerated stability), withdraw samples from each storage condition.

-

Analyze the samples for appearance, purity, and the presence of degradation products.

-

-

Data Analysis:

-

Compare the results at each time point to the initial analysis.

-

Quantify the decrease in the parent compound and the formation of any degradation products.

-

Determine the degradation rate under each condition if possible.

-

The following diagram outlines a general workflow for a chemical stability study.

Conclusion

While specific quantitative stability data for this compound is not widely published, adherence to the storage and handling guidelines derived from available safety and technical data is crucial for maintaining its quality and integrity. For applications requiring detailed stability information, conducting a formal stability study using a protocol similar to the one outlined is recommended. Proper storage in a cool, dark, dry, and inert environment, along with safe handling practices, will minimize degradation and ensure reliable results in research and development applications.

References

Navigating the Solubility Landscape of 1,1-Bis(morpholino)ethylene: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 1,1-Bis(morpholino)ethylene, a compound of interest for researchers, scientists, and professionals in drug development. Despite a comprehensive review of available scientific literature and chemical databases, quantitative solubility data for this compound in common solvents remains largely uncharacterized. This document, therefore, provides a thorough qualitative assessment based on its chemical structure, discusses the theoretical factors governing its solubility, and presents a standardized experimental protocol for its determination.

Core Compound Characteristics

This compound, with the CAS Number 5893-79-8, presents as a white to pale yellow crystalline solid. Its molecular structure, featuring two morpholine rings attached to a central ethylene group, is key to understanding its solubility profile. The presence of both nitrogen and oxygen atoms within the morpholine moieties suggests the potential for hydrogen bonding with protic solvents. One chemical supplier notes its solubility in polar organic solvents.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common solvents is presented below. These predictions are theoretical and should be confirmed by experimental data.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Likely Sparingly Soluble to Soluble | The morpholine rings contain oxygen and nitrogen atoms capable of acting as hydrogen bond acceptors. Protic solvents can act as hydrogen bond donors. However, the overall molecule has a significant non-polar hydrocarbon backbone which may limit high solubility in very polar solvents like water. Solubility is expected to be better in alcohols compared to water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are polar and can engage in dipole-dipole interactions with the polar C-N and C-O bonds in the morpholine rings of this compound. The absence of strong hydrogen bonding networks in these solvents (compared to protic solvents) might favor the dissolution of the molecule. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Likely Poorly Soluble to Insoluble | The molecule possesses significant polarity due to the two morpholine groups. Non-polar solvents lack the ability to form strong interactions (like hydrogen bonds or strong dipole-dipole forces) with these polar functional groups, making dissolution unfavorable. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Prepare triplicate samples for each solvent and temperature combination to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Key factors determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

An In-Depth Technical Guide to the Discovery and History of 1,1-Bis(morpholino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a highly reactive ketene N,N-acetal that has been a subject of interest in synthetic organic chemistry since the mid-20th century. Its unique electronic structure, characterized by a nucleophilic double bond, makes it a versatile building block for the synthesis of a variety of heterocyclic and carbocyclic compounds. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its seminal and modern synthetic protocols, quantitative data, and key chemical transformations.

Discovery and Historical Context

The exploration of ketene N,N-acetals, a class of electron-rich olefins, gained significant momentum in the 1960s. German chemists, notably H. Baganz and the research group of H. Bredereck, were pioneers in this field.

The first documented synthesis of this compound was reported in 1962 by H. Baganz and L. Domaschke . Their work, published in Chemische Berichte, described the reaction of 1,1-dichloroethylene with a secondary amine, in this case, morpholine. This reaction provided a novel and straightforward method for the preparation of a previously unknown class of 1,1-diaminoethylenes.

Contemporaneously, the research group of H. Bredereck and F. Effenberger was conducting extensive investigations into the reactivity of "säureamid-reaktionen" (acid amide reactions). Their work on amide acetals, particularly N,N-dimethylformamide dimethyl acetal, laid the foundation for alternative and often more versatile methods for the synthesis of ketene N,N-acetals, including this compound. These early studies established the fundamental reactivity of these compounds as potent nucleophiles and valuable intermediates in organic synthesis.

Synthesis of this compound

Two primary synthetic routes to this compound have been established and refined over the years: the original method from a haloalkene and a more modern approach utilizing an amide acetal.

Historical Synthesis from 1,1-Dichloroethylene

The seminal work by Baganz and Domaschke provided the first viable route to this compound.

Experimental Protocol:

A solution of 1,1-dichloroethylene in a suitable inert solvent is treated with an excess of morpholine. The reaction mixture is typically heated to drive the nucleophilic substitution of both chlorine atoms. The excess morpholine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. After the reaction is complete, the morpholine hydrochloride salt is filtered off, and the product is isolated from the filtrate by distillation or crystallization.

A detailed, step-by-step protocol based on the original literature is provided in Section 4.

Modern Synthesis from N,N-Dimethylacetamide Dimethyl Acetal

A more contemporary and often higher-yielding method involves the reaction of an amide acetal with morpholine. This approach, rooted in the early work of Bredereck and Effenberger, is exemplified in modern literature for the preparation of various ketene N,N-acetals.

Experimental Protocol:

N,N-dimethylacetamide dimethyl acetal is heated with an excess of morpholine. During the reaction, methanol is distilled off, driving the equilibrium towards the formation of the desired this compound. Upon completion, the excess morpholine and other volatile components are removed under reduced pressure, and the product is purified by crystallization.

A detailed, step-by-step protocol for this modern synthesis is provided in Section 4.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Historical Synthesis (Baganz & Domaschke, 1962) | Modern Synthesis (from Amide Acetal) |

| Starting Materials | 1,1-Dichloroethylene, Morpholine | N,N-Dimethylacetamide Dimethyl Acetal, Morpholine |

| Reaction Temperature | Varies (typically heated) | 110-150 °C |

| Reaction Time | Not specified in detail | ~1 hour at 110°C, then overnight at 150°C |

| Yield | Not specified in detail | ~80% |

| Melting Point | 78-79 °C | Not specified |

| Boiling Point | 108-110 °C at 0.1 mmHg | Not specified |

| Appearance | Colorless crystals | Orange solid |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 3.68 (t, J = 4.6 Hz, 8H, OCH₂), 3.30 (s, 2H, =CH₂), 2.86 (t, J = 4.6 Hz, 8H, NCH₂) |

| ¹³C NMR | Data not readily available in searched literature |

| IR (KBr) | Key absorptions indicating C=C stretch, C-N stretch, and C-O-C stretch |

Detailed Experimental Protocols

Protocol for Historical Synthesis

Based on the work of Baganz and Domaschke (1962):

-

In a reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of morpholine (4 moles) in a suitable inert solvent (e.g., dioxane) is prepared.

-

1,1-Dichloroethylene (1 mole) is added dropwise to the morpholine solution with stirring.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling to room temperature, the precipitated morpholine hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The residue is distilled under high vacuum to yield this compound.

Protocol for Modern Synthesis

Based on contemporary procedures analogous to early work:

-

In a distillation apparatus, N,N-dimethylacetamide dimethyl acetal (1 equivalent) is combined with morpholine (3 equivalents).

-

The mixture is heated in an oil bath to 110 °C for 1 hour, during which methanol is distilled off.

-

The temperature is then raised to 150 °C, and the reaction is stirred overnight.

-

Excess morpholine and any remaining volatile components are removed under vacuum (e.g., 50 mbar at 150 °C for 30 minutes).

-

The residue is cooled to room temperature, leading to the crystallization of this compound.

Chemical Reactivity and Applications

This compound is a powerful nucleophile and has been utilized in a variety of chemical transformations, most notably in cycloaddition reactions.

Cycloaddition Reactions

As an electron-rich alkene, this compound readily participates in [2+2] cycloaddition reactions with a range of electrophilic partners, such as isocyanates, isothiocyanates, and other heterocumulenes. These reactions provide a facile route to four-membered heterocyclic rings.

Reactions with Electrophiles

The high electron density of the double bond makes it susceptible to attack by various electrophiles. For instance, bromination of this compound leads to the formation of a dibromoketene aminal, which can be further transformed into other useful synthetic intermediates.

Visualizations

An In-depth Technical Guide to the Applications of 1,1-Bis(morpholino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethene, is a valuable and versatile reagent in organic synthesis.[1] Structurally, it is classified as a ketene aminal, a class of electron-rich olefins characterized by two nitrogen atoms attached to the same carbon of a double bond. This unique electronic structure imparts nucleophilic character to the β-carbon, making it a potent building block for the synthesis of a variety of acyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of the known applications of this compound, with a focus on its utility in cycloaddition reactions and as a precursor for heterocyclic synthesis. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 14212-87-4 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White to orange to green powder or lump | |

| Purity | >97.0% (GC) | |

| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine |

Applications in Organic Synthesis

The high reactivity of this compound stems from its nature as a ketene aminal, making the β-carbon strongly nucleophilic. This allows it to readily react with a wide range of electrophiles, leading to the formation of diverse molecular architectures.

Cycloaddition Reactions

[2+2] cycloaddition reactions are a key application of ketenes and their derivatives.[2] While specific examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the general reactivity pattern of ketene acetals suggests its potential in forming four-membered rings. The reaction would likely proceed with electron-deficient olefins, yielding cyclobutane derivatives.

Logical Workflow for a [2+2] Cycloaddition Reaction

Caption: Generalized workflow for the [2+2] cycloaddition of this compound.

Synthesis of Heterocyclic Compounds

A significant application of this compound lies in the synthesis of heterocyclic compounds. Its ability to react with bifunctional electrophiles provides a convergent route to various ring systems.

Reaction with Isocyanates and Isothiocyanates:

Ketene N,X-acetals are known to react with isocyanates and isothiocyanates to form 'push-pull' and spirobicyclic structures.[3] While a specific study detailing the reaction of this compound with these reagents was not found, the general reactivity pattern suggests the formation of a zwitterionic intermediate that can then undergo cyclization. For instance, reaction with an isocyanate could potentially lead to the formation of a β-lactam or a pyrimidine derivative depending on the reaction conditions and the stoichiometry of the reactants.

Caption: Retrosynthetic approach to pyrimidines using this compound.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are scarce in the readily available literature. However, based on general procedures for reactions of ketene aminals, the following hypothetical protocols can be proposed as a starting point for further investigation.

General Procedure for [2+2] Cycloaddition with an Electron-Deficient Alkene

-

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), is added the electron-deficient alkene (1.1 eq).

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or distillation to afford the desired cyclobutane derivative.

General Procedure for Reaction with an Isocyanate

-

A solution of the isocyanate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred solution of this compound (1.0 eq) in the same solvent at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period, with monitoring by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield the heterocyclic product.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the reviewed literature, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies for specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound is a promising reagent for organic synthesis, particularly for the construction of four-membered rings and various heterocyclic systems. Its high nucleophilicity, conferred by the two morpholino groups, makes it an attractive partner for a wide range of electrophiles. While its full synthetic potential remains to be explored, the general reactivity patterns of ketene aminals suggest a broad scope of applications. Further research into the cycloaddition reactions and condensations of this compound is warranted to fully elucidate its utility in the synthesis of novel and complex molecules for applications in drug discovery and materials science. [4]The development of detailed and optimized experimental protocols will be crucial for the widespread adoption of this versatile building block by the scientific community.

References

Navigating the Safety Profile of 1,1-Bis(morpholino)ethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 1,1-Bis(morpholino)ethylene (CAS No. 14212-87-4). While current data indicates a low hazard profile, this document emphasizes best practices for laboratory handling, storage, and disposal to ensure the safety of research and drug development professionals. This guide synthesizes available safety data, physical and chemical properties, and recommended handling procedures. It is important to note that detailed toxicological studies for this compound are limited, and therefore, a conservative approach to handling is recommended.

Introduction

This compound is a chemical compound utilized in organic synthesis.[1] Its unique structure, featuring two morpholine rings attached to an ethylene backbone, makes it a subject of interest for various applications in chemical and pharmaceutical research.[1][2] This guide aims to provide a consolidated resource for the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008. Consequently, no hazard pictograms, signal words, or hazard statements are required for its labeling.

It is crucial to understand that this classification is based on the currently available data. The absence of a hazardous classification does not imply that the substance is entirely without risk. Standard laboratory hygiene and safety practices should always be observed.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 14212-87-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 198.27 g/mol | [3] |

| Appearance | White to pale yellow crystal or powder | [3] |

| Synonyms | 1,1-Dimorpholinoethylene, 4,4'-(Ethylene-1,1-diyl)bismorpholine | [4] |

| Solubility | Soluble in polar organic solvents. | [2] |

| Stability | Stable under standard laboratory conditions. | [2] |

Toxicological Information

There is a notable lack of comprehensive toxicological data for this compound in the publicly available literature. No specific data on acute toxicity (e.g., LD50), skin/eye irritation, sensitization, mutagenicity, or carcinogenicity was found in the reviewed search results.

Due to the limited toxicological information, it is prudent to handle this compound as a potentially hazardous substance and to minimize exposure until more definitive data becomes available.

Signaling Pathways of Toxicity

No information regarding the specific toxicological signaling pathways of this compound has been identified. Therefore, a diagrammatic representation of its mechanism of toxicity cannot be provided at this time.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection: Not required under normal conditions of use with adequate ventilation. If dusts are generated, a NIOSH-approved respirator may be appropriate.

General Handling Precautions

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Ensure adequate ventilation in the handling area.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as oxidizing agents.[3]

Storage Conditions

-

Store in a tightly closed container.

-

Store in a cool, dark, and dry place.[3]

-

It is recommended to store under an inert gas and to protect from moisture.[3]

Experimental Protocols

While no specific experimental protocols for safety assessment were found for this compound, a general protocol for handling a solid chemical in a laboratory setting is provided below.

General Protocol for Handling Solid this compound

-

Preparation:

-

Ensure the work area (e.g., fume hood, benchtop) is clean and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Don the appropriate Personal Protective Equipment (PPE) as outlined in Section 5.1.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.

-

Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Dissolution (if applicable):

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

-

Reaction Quenching and Work-up:

-

Follow established laboratory procedures for quenching the reaction and for the work-up of the reaction mixture.

-

-

Waste Disposal:

-

Dispose of all waste materials (including empty containers and contaminated PPE) in accordance with local, state, and federal regulations.

-

-

Decontamination:

-

Clean the work area and any contaminated equipment thoroughly after use.

-

Remove and dispose of gloves properly, and wash hands thoroughly.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the safe handling of this compound and the decision-making process in case of an exposure event.

Caption: Safe Handling Workflow for this compound.

Caption: Exposure Response Workflow.

Conclusion

This compound is a valuable reagent in organic synthesis that, based on current data, does not meet the criteria for hazard classification. However, the limited availability of in-depth toxicological data necessitates a cautious and responsible approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the handling and storage guidelines outlined in this document, researchers can work safely with this compound. Further toxicological studies are warranted to provide a more complete safety profile.

References

Methodological & Application

The Synthetic Versatility of 1,1-Bis(morpholino)ethylene: A Ketene Equivalent for Cycloadditions and Acylations

Abstract

1,1-Bis(morpholino)ethylene is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and easy-to-handle ketene equivalent. Its electron-rich double bond makes it an excellent partner in various cycloaddition reactions, most notably [4+2] and [2+2] cycloadditions, providing access to a range of carbocyclic and heterocyclic frameworks. Furthermore, its reactivity towards electrophiles allows for its use as a synthetic precursor to substituted carbonyl compounds. This application note details the primary uses of this compound, providing experimental protocols for key transformations and summarizing relevant reaction data.

Introduction

Ketenes are highly reactive and useful intermediates in organic synthesis, but their transient nature and propensity to dimerize can make them challenging to handle. Ketene equivalents, stable molecules that exhibit the reactivity of ketenes, offer a practical solution to this problem. This compound, a crystalline solid, is an excellent example of such a reagent. As a ketene aminal, its double bond is highly polarized due to the two nitrogen atoms, rendering it nucleophilic and reactive towards a variety of electrophiles and dienophiles. This note will focus on its application in [4+2] cycloadditions for the synthesis of bicyclic ketones, [2+2] cycloadditions with electron-deficient olefins, and its use as an acylating agent precursor.

Application 1: [4+2] Cycloaddition Reactions (Diels-Alder)

One of the most well-documented applications of this compound is its participation as a dienophile in Diels-Alder reactions. It reacts readily with a variety of dienes to form bicyclic adducts. A key feature of this methodology is that the initial adduct, a diamino-substituted bicyclic olefin, can be easily hydrolyzed under acidic conditions to unmask a carbonyl group, yielding the corresponding bicyclic ketone. This two-step process effectively constitutes a formal [4+2] cycloaddition of ketene itself.

A classic example is the reaction with cyclopentadiene. The initial Diels-Alder adduct is formed, and subsequent hydrolysis affords the corresponding bicyclo[2.2.1]heptan-2-one.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene and Subsequent Hydrolysis

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous diethyl ether

-

Hydrochloric acid (e.g., 2 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Magnesium sulfate

Procedure:

-

Cycloaddition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

To this solution, add freshly cracked cyclopentadiene (1.2 eq).

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.

-

Hydrolysis: The crude adduct is dissolved in a suitable solvent (e.g., diethyl ether or THF).

-

Aqueous hydrochloric acid (e.g., 2 M) is added, and the mixture is stirred vigorously at room temperature.

-

After the hydrolysis is complete (monitored by TLC), the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude bicyclic ketone.

-

The product can be purified by distillation or column chromatography.

Quantitative Data

| Diene | Dienophile | Product after Hydrolysis | Yield (%) | Reference |

| Cyclopentadiene | This compound | Bicyclo[2.2.1]heptan-2-one | High | General procedure |

Application 2: [2+2] Cycloaddition Reactions

As a ketene equivalent, this compound can also participate in [2+2] cycloaddition reactions, particularly with electron-deficient olefins. This reaction provides a direct route to substituted cyclobutane rings, which are valuable intermediates in organic synthesis. The resulting 1,1-dimorpholinocyclobutane can be subsequently hydrolyzed to the corresponding cyclobutanone.

Experimental Protocol: [2+2] Cycloaddition with an Electron-Deficient Olefin

Materials:

-

This compound

-

Electron-deficient olefin (e.g., acrylonitrile, methyl acrylate)

-

Aprotic solvent (e.g., acetonitrile, dioxane)

-

Hydrochloric acid (e.g., 2 M)

Procedure:

-

Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the electron-deficient olefin (1.0-1.2 eq) in a suitable aprotic solvent.

-

The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

Hydrolysis: The crude cyclobutane adduct is then subjected to acidic hydrolysis as described in the Diels-Alder protocol to yield the corresponding cyclobutanone.

Application 3: Synthesis of Substituted Phenols and Anilines

This compound can be utilized in annulation strategies for the synthesis of highly substituted aromatic compounds. For instance, reaction with α,β-unsaturated ketones can lead to the formation of substituted phenols or anilines after a series of transformations including cycloaddition, elimination, and aromatization.

Application 4: Reaction with Electrophiles - A Route to Acyl Morpholides

The nucleophilic nature of the double bond in this compound allows it to react with various electrophiles, such as acyl chlorides. This reaction proceeds via an initial attack of the enamine-like double bond on the electrophile, followed by subsequent transformations. In the case of acyl chlorides, this can lead to the formation of acyl morpholides, which are useful amide compounds.

Experimental Protocol: Reaction with an Acyl Chloride

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous, non-polar solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the acyl chloride (1.0 eq) to the solution. An optional base like triethylamine can be added to scavenge any generated acid.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction mixture can be worked up by washing with water and brine.

-

The organic layer is dried and concentrated to give the crude product, which can be purified by chromatography or crystallization.

Preparation of this compound

A common method for the synthesis of ketene aminals like this compound involves the reaction of a 1,1-dihaloalkene with the corresponding secondary amine. For instance, the reaction of 1,1-dichloroethylene with an excess of morpholine can yield the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,1-Dichloroethylene

-

Morpholine

-

A suitable solvent (e.g., benzene, toluene)

-

A base (e.g., sodium amide, or excess morpholine)

Procedure:

-

In a pressure vessel, combine morpholine (in excess) and a suitable solvent.

-

Cool the mixture and add 1,1-dichloroethylene.

-

The vessel is sealed and heated. The reaction progress can be monitored by analyzing aliquots.

-

After completion, the reaction mixture is cooled, and the morpholine hydrochloride salt is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by distillation or recrystallization.

Visualizations

Caption: Diels-Alder reaction of this compound.

Caption: Reaction mechanism workflow.

Caption: Reaction with an acyl chloride.

Conclusion

This compound is a highly effective and versatile ketene equivalent in organic synthesis. Its primary utility lies in [4+2] cycloaddition reactions to form bicyclic ketones after hydrolysis. It also participates in [2+2] cycloadditions and can serve as a precursor for acylation reactions. The stability and ease of handling of this crystalline solid make it a superior alternative to gaseous ketene in many synthetic applications, providing a reliable and efficient tool for the construction of complex molecular architectures.

Application Notes and Protocols: Reaction Mechanisms Involving 1,1-Bis(morpholino)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(morpholino)ethylene, also known as 1,1-dimorpholinoethylene, is a highly reactive electron-rich olefin, classified as a ketene aminal. Its unique electronic structure, characterized by the presence of two nitrogen atoms attached to the same carbon of the double bond, renders it a potent nucleophile. This property makes it a valuable reagent in organic synthesis, particularly in the construction of various heterocyclic systems and for carbon-carbon bond formation. These application notes provide an overview of the key reaction mechanisms involving this compound and detailed protocols for its application in synthetic chemistry, which is of significant interest in the development of novel pharmaceutical compounds.

Key Reaction Mechanisms

The high nucleophilicity of the β-carbon atom of this compound dictates its reactivity towards a wide range of electrophiles. The primary reaction mechanisms include cycloadditions and reactions with electrophilic reagents, often followed by hydrolysis to unveil new functional groups.

[2+2] Cycloaddition Reactions

As an electron-rich alkene, this compound readily undergoes [2+2] cycloaddition reactions with electron-deficient alkenes (Michael acceptors). This reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of a cyclobutane ring. Subsequent hydrolysis of the resulting aminal functionality can yield a cyclobutanone derivative.

A general workflow for this type of reaction is as follows:

Caption: General workflow for a [2+2] cycloaddition reaction.

The reaction mechanism can be visualized as:

Caption: Mechanism of [2+2] cycloaddition and subsequent hydrolysis.

Reactions with Other Electrophiles

This compound reacts with a variety of other electrophiles, including isocyanates, isothiocyanates, and sulfonyl chlorides. These reactions typically proceed via nucleophilic attack of the enamine's β-carbon on the electrophilic center.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound, along with quantitative data where available.

Protocol 1: Synthesis of a Functionalized Cyclobutane via [2+2] Cycloaddition with a Nitro-olefin

This protocol describes the reaction of this compound with a substituted nitro-olefin to form a cyclobutane derivative, which can be a precursor for various biologically active molecules.

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired nitro-olefin (1.0 eq) in anhydrous acetonitrile.

-

Addition of Enamine: To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutane adduct.

Quantitative Data:

| Nitro-olefin Substituent | Reaction Time (h) | Yield (%) |

| Phenyl | 2 | 85 |

| 4-Chlorophenyl | 3 | 82 |

| 4-Methoxyphenyl | 2.5 | 88 |

| 2-Thienyl | 4 | 75 |

Protocol 2: Synthesis of a β-Lactam Precursor via Reaction with Phenyl Isocyanate